5-(3,5-dichloro-2-hydroxyphenyl)-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one
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Overview
Description
5-(3,5-dichloro-2-hydroxyphenyl)-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one is a complex heterocyclic compound. This compound is notable for its unique structure, which includes multiple rings and functional groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,5-dichloro-2-hydroxyphenyl)-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one typically involves multi-step organic reactions. One common method includes the condensation of acetoacetic acid derivatives with salicylaldehyde and thiourea in the presence of a catalyst such as sodium bisulfate . The reaction conditions often require refluxing in ethanol to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-(3,5-dichloro-2-hydroxyphenyl)-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation and nitration reactions can introduce new functional groups into the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorine gas for halogenation, concentrated nitric acid for nitration.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
5-(3,5-dichloro-2-hydroxyphenyl)-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Medicine: Explored for its potential use in drug development, particularly in the treatment of cancer and inflammatory diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(3,5-dichloro-2-hydroxyphenyl)-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes, leading to the modulation of biochemical pathways. For instance, it may inhibit the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators.
Comparison with Similar Compounds
Similar Compounds
- 13-(N-arylaminocarbonyl)-9-methyl-11-thioxo-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-trienes
- 5-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-13-methyl-11-phenyl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one
Uniqueness
The uniqueness of 5-(3,5-dichloro-2-hydroxyphenyl)-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one lies in its specific arrangement of functional groups and rings, which confer distinct chemical and biological properties. Its dichlorophenyl and triazatricyclo structures are particularly noteworthy, contributing to its potential as a versatile compound in various research fields.
Properties
Molecular Formula |
C16H15Cl2N3O2S |
---|---|
Molecular Weight |
384.3 g/mol |
IUPAC Name |
5-(3,5-dichloro-2-hydroxyphenyl)-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one |
InChI |
InChI=1S/C16H15Cl2N3O2S/c1-21-3-2-8-11(6-21)24-16-12(8)15(23)19-14(20-16)9-4-7(17)5-10(18)13(9)22/h4-5,14,20,22H,2-3,6H2,1H3,(H,19,23) |
InChI Key |
GMPHDVGWIINCED-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2=C(C1)SC3=C2C(=O)NC(N3)C4=C(C(=CC(=C4)Cl)Cl)O |
Origin of Product |
United States |
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